molecular formula C23H30N2O3 B574614 L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) CAS No. 169453-31-0

L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI)

Cat. No.: B574614
CAS No.: 169453-31-0
M. Wt: 382.504
InChI Key: HDZVQLUAEXYLDB-UXHICEINSA-N
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Description

Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate is a complex organic compound that features a tert-butylamino group, a phenylpropanoyl group, and a phenylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) typically involves multiple steps, including the formation of the tert-butylamino group and the esterification of the phenylpropanoate. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form the tert-butyl ester . This reaction proceeds smoothly with Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in one pot .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group can yield tert-butyl hydroperoxide, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) involves its interaction with molecular targets and pathways. The tert-butylamino group can interact with enzymes and receptors, potentially modulating their activity. The phenylpropanoyl and phenylpropanoate groups can also participate in various biochemical pathways, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl esters: Similar in structure but may have different functional groups attached to the ester.

    Phenylpropanoyl derivatives: Compounds with similar phenylpropanoyl groups but different substituents.

    Amino acid esters: Compounds with esterified amino acids, sharing some structural similarities.

Uniqueness

Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate is unique due to its combination of a tert-butylamino group, a phenylpropanoyl group, and a phenylpropanoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-23(2,3)25-21(26)19(15-17-11-7-5-8-12-17)24-20(22(27)28-4)16-18-13-9-6-10-14-18/h5-14,19-20,24H,15-16H2,1-4H3,(H,25,26)/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZVQLUAEXYLDB-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H](CC1=CC=CC=C1)N[C@@H](CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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